B1574655 MK-1454

MK-1454

カタログ番号 B1574655
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

MK-1454 is a STING agonist with potential immunoactivating and antineoplastic activities. MK-1454 binds to STING and activates the STING pathway, which promotes IKK-related kinase TANK-binding kinase 1 (TBK1) signaling and activates nuclear factor-kappa B (NF-kB) and interferon regulatory factor 3 (IRF3) in immune cells in the tumor microenvironment;  this leads to the production of pro-inflammatory cytokines, including interferons (IFNs). Specifically, expression of IFN-beta (IFNb) enhances the cross-presentation of tumor-associated antigens by CD8alpha-positive and CD103-positive dendritic cells (DCs) to cytotoxic T lymphocytes (CTLs). This results in a CTL-mediated immune response against tumor cells and causes tumor cell lysis.

科学的研究の応用

Discovery and Development

MK-1454 is a novel cyclic dinucleotide-based stimulator of interferon genes (STING) pathway agonist. Its discovery involved the design and synthesis of structurally complex molecules to access previously unexplored chemical spaces. Through biochemical affinity assessment, cellular potency evaluations, and computational, structural, and biophysical characterizations, MK-1454 emerged as a molecule with suitable properties for clinical development. In preclinical studies using syngeneic tumor models in mice, MK-1454 demonstrated significant antitumor activity, especially when combined with anti-PD-1 therapy. This suggests its potential in treating tumors partially responsive or nonresponsive to single-agent anti-PD-1 therapy (Chang et al., 2022).

Stereoselective Synthesis

The stereoselective synthesis of MK-1454 is an important aspect of its production. A highly diastereoselective approach was developed for its synthesis, starting with asymmetric construction of fluoride-bearing deoxynucleotides. The process involved the use of four enzymes in a selective cascade process to construct the bridging thiophosphates, essential for MK-1454's efficacy. This innovative approach not only showcases advances in organic chemistry but also underscores the significance of enzyme-catalyzed reactions in drug synthesis, contributing to cost reduction and environmental sustainability (Benkovics et al., 2022).

Holistic Characterization and Risk Assessment

In the development of MK-1454, a comprehensive characterization and risk assessment of residual host cell protein (HCP) impurities was conducted. The biocatalytic synthesis of MK-1454 involves the use of Escherichia coli cell lysate, which introduced HCPs as a new class of impurities. A thorough analysis using various analytical tools, including nanoscale liquid chromatography and tandem mass spectrometry, was employed. This rigorous approach ensured the removal of impurities and supported the safety and efficacy of MK-1454 as an active pharmaceutical ingredient (Wang et al., 2022).

特性

製品名

MK-1454

IUPAC名

N/A

外観

Solid powder

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>3 years if stored properly

溶解性

Soluble in DMSO

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

MK-1454;  MK 1454;  MK1454; 

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。